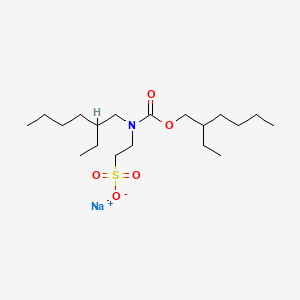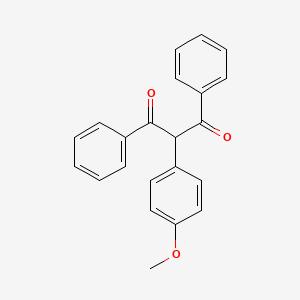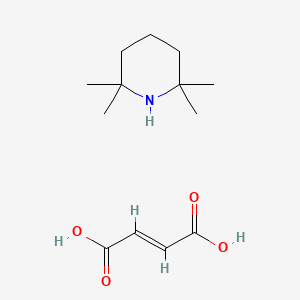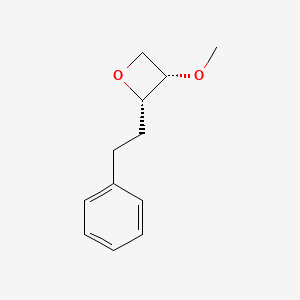
1,4-Bis((2-(dimethylamino)ethyl)amino)-6-methyl-9,10-anthracenedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis((2-(dimethylamino)ethyl)amino)-6-methyl-9,10-anthracenedione is a synthetic compound known for its bioreductive properties.
准备方法
The synthesis of 1,4-Bis((2-(dimethylamino)ethyl)amino)-6-methyl-9,10-anthracenedione involves multiple steps. One of the key synthetic routes includes the conversion of 3,6-dichlorophthalic anhydride to 3,6-difluorophthalic anhydride using a KF–NaF-mediated reaction . This intermediate is then subjected to further reactions to introduce the dimethylaminoethyl groups and the anthracenedione core. The overall yield of this synthesis is approximately 20% .
化学反应分析
1,4-Bis((2-(dimethylamino)ethyl)amino)-6-methyl-9,10-anthracenedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its N-oxide derivatives.
Substitution: The dimethylamino groups can be substituted with other functional groups to modify its properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium dithionite. The major products formed from these reactions are the N-oxide derivatives and the reduced active form of the compound .
科学研究应用
1,4-Bis((2-(dimethylamino)ethyl)amino)-6-methyl-9,10-anthracenedione has several scientific research applications:
作用机制
The mechanism of action of 1,4-Bis((2-(dimethylamino)ethyl)amino)-6-methyl-9,10-anthracenedione involves its reduction in hypoxic conditions to its active form. This active form binds non-covalently to DNA and inhibits the enzyme topoisomerase II, which is crucial for DNA replication and cell division . This inhibition leads to the sensitization of tumor cells to radiotherapy and chemotherapy, enhancing their effectiveness .
相似化合物的比较
1,4-Bis((2-(dimethylamino)ethyl)amino)-6-methyl-9,10-anthracenedione is unique compared to other anthraquinone derivatives due to its bioreductive properties and ability to enhance cancer therapy. Similar compounds include:
1,4-Bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione: Another bioreductive agent with similar properties but different substituents.
1,4-Diaminoanthraquinone: A simpler anthraquinone derivative used in redox flow batteries and other industrial applications.
These compounds share some structural similarities but differ in their specific applications and properties, highlighting the uniqueness of this compound in cancer therapy and other fields .
属性
CAS 编号 |
70945-54-9 |
|---|---|
分子式 |
C23H30N4O2 |
分子量 |
394.5 g/mol |
IUPAC 名称 |
1,4-bis[2-(dimethylamino)ethylamino]-6-methylanthracene-9,10-dione |
InChI |
InChI=1S/C23H30N4O2/c1-15-6-7-16-17(14-15)23(29)21-19(25-11-13-27(4)5)9-8-18(20(21)22(16)28)24-10-12-26(2)3/h6-9,14,24-25H,10-13H2,1-5H3 |
InChI 键 |
PSCSHWDJXRUYPS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C(=O)C3=C(C=CC(=C3C2=O)NCCN(C)C)NCCN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(Propan-2-yl)oxy]hepta-1,5-dien-4-ol](/img/structure/B14455572.png)

![N-[(Methanesulfonyl)oxy]-P,P-diphenylphosphinic amide](/img/structure/B14455584.png)










